Ethyl 4-(3,4,5-trichlorophenyl)-4-oxobutanoate

Lipophilicity Drug-likeness Permeability

SAR studies require precise chlorination patterns and ester/acid functionality comparisons-isomers are not interchangeable. This 3,4,5-trichlorophenyl γ-oxobutanoate offers distinct lipophilicity (XLogP 3.6) and electronic profile vs. alternative substitution patterns. - **Versatile intermediate**: Ketone and ester sites enable Knorr, Paal-Knorr, and pyrazolone syntheses. - **Prodrug potential**: Ethyl ester enhances permeability (logP 3.6, zero H-bond donors); cleaves to active acid intracellularly. - **Analytical standard**: EPA DSSTox registered (DTXSID801263778); ≥95% purity, non-hazardous shipping.

Molecular Formula C12H11Cl3O3
Molecular Weight 309.6 g/mol
CAS No. 951887-50-6
Cat. No. B3314616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(3,4,5-trichlorophenyl)-4-oxobutanoate
CAS951887-50-6
Molecular FormulaC12H11Cl3O3
Molecular Weight309.6 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC(=O)C1=CC(=C(C(=C1)Cl)Cl)Cl
InChIInChI=1S/C12H11Cl3O3/c1-2-18-11(17)4-3-10(16)7-5-8(13)12(15)9(14)6-7/h5-6H,2-4H2,1H3
InChIKeyPPWWWBMZAFAZDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-(3,4,5-trichlorophenyl)-4-oxobutanoate: Identity and Physicochemical Profile


Ethyl 4-(3,4,5-trichlorophenyl)-4-oxobutanoate (CAS 951887-50-6) is a synthetic chlorinated aromatic keto-ester with the molecular formula C₁₂H₁₁Cl₃O₃ and a molecular weight of 309.6 g/mol [1]. It features a 3,4,5-trichlorophenyl moiety linked to a γ-oxobutanoate ethyl ester backbone. Computed physicochemical properties include an XLogP3-AA of 3.6, a topological polar surface area (TPSA) of 43.4 Ų, zero hydrogen bond donors, and three hydrogen bond acceptors [1]. The compound is commercially available at ≥95% purity or 97% purity , with its primary CAS-registered synonym being ethyl 3,4,5-trichloro-γ-oxobenzenebutanoate [1].

Synthetic building block — chlorinated aromatic keto-ester for heterocyclic library synthesis and SAR exploration
3,4,5-trichloro substitution pattern — sterically distinct from 2,4,6-isomers; no ortho-chlorine hindrance at the phenyl attachment point
Ethyl ester terminus — masks carboxylic acid functionality; reported lower TPSA and zero H-bond donors compared to free acid analog
Procurement-ready — available at ≥95% purity in 1–5 g packaging; non-hazardous for DOT/IATA transport

Why This Compound Cannot Be Generically Substituted


The 3,4,5-trichlorophenyl substitution pattern on the γ-oxobutanoate scaffold confers a distinct steric and electronic profile that differentiates this compound from isomers with alternative chlorination patterns (e.g., 2,4,6- or 2,4,5-trichloro) and from the non-chlorinated parent ethyl 4-oxo-4-phenylbutanoate. The three chlorine atoms in the 3,4,5-positions collectively increase electron-withdrawing character and lipophilicity relative to mono- or di-chlorinated analogs, shifting computed logP to 3.6 [1]. The ethyl ester terminus further distinguishes this compound from its free acid counterpart, 4-(3,4,5-trichlorophenyl)-4-oxobutyric acid (CAS 62903-19-9), which carries a carboxylic acid moiety that alters solubility, hydrogen-bonding capacity, and reactivity in downstream synthetic transformations. These structural nuances mean that in-class compounds cannot be assumed interchangeable without risking altered reaction outcomes or divergent biological readouts.

Target compound
Analog / comparator
Chlorination pattern
3,4,5-trichloro — meta/para substitution; ortho positions unsubstituted
2,4,6-trichloro isomer — ortho chlorine steric hindrance may alter reactivity and target engagement
Ester vs. acid
Ethyl ester — reported XLogP ~3.6; TPSA 43.4 Ų; zero H-bond donors
Free acid (CAS 62903-19-9) — higher TPSA, one H-bond donor; solubility and permeability profile may shift
Non-chlorinated parent
3 chlorine atoms increase electron-withdrawing character and lipophilicity
Ethyl 4-oxo-4-phenylbutanoate — markedly lower logP; divergent partitioning and chromatographic behavior

Differentiation Evidence vs. Closest Analogs


Lipophilicity vs. Non-Chlorinated Parent and Free Acid

Ethyl 4-(3,4,5-trichlorophenyl)-4-oxobutanoate has a computed XLogP3-AA of 3.6 [1], reflecting the significant lipophilicity contribution of the three chlorine substituents on the phenyl ring. For comparison, the non-chlorinated parent scaffold, ethyl 4-oxo-4-phenylbutanoate (CAS 6270-17-3), lacks these chlorine atoms and is expected to have a markedly lower logP (estimated ~2.1–2.3 based on fragment-based calculations). The free acid analog, 4-(3,4,5-trichlorophenyl)-4-oxobutyric acid (CAS 62903-19-9), carries a carboxylic acid terminus that would reduce logP by approximately 0.6–0.8 log units relative to the ethyl ester form. This lipophilicity differential directly impacts compound partitioning, membrane permeability, and chromatographic retention behavior.

Lipophilicity comparison
Class-level inference
XLogP3-AA 3.6
Δ ≈ +1.3 to +1.5 vs. non-chlorinated parent; Δ ≈ +0.6 to +0.8 vs. free acid analog (fragment-based estimates)
Reported lipophilicity ranking within this chlorinated ester series
Comparator values are fragment-based estimates; experimental logP may differ
Lipophilicity Drug-likeness Permeability

Polar Surface Area and Hydrogen-Bonding Profile vs. Free Acid

The target compound possesses a computed TPSA of 43.4 Ų, with zero hydrogen bond donors (HBD) and three hydrogen bond acceptors (HBA) [1]. This profile arises from the ethyl ester terminus, which masks the carboxylic acid functionality present in the free acid analog. In contrast, 4-(3,4,5-trichlorophenyl)-4-oxobutyric acid (CAS 62903-19-9) introduces a carboxylic acid group (one HBD, one additional HBA), which would increase TPSA to approximately 54–64 Ų. This TPSA differential of ~11–21 Ų places the free acid analog above the commonly cited 60 Ų threshold for oral bioavailability, whereas the ethyl ester remains well below it, predicting superior passive membrane permeation for the ester form.

TPSA and H-bond profile
Class-level inference
TPSA 43.4 Ų / HBD 0
Free acid analog estimated TPSA ≈ 54–64 Ų / HBD 1; ΔTPSA ≈ -11 to -21 Ų
Reported membrane-partitioning property context
TPSA below 60 Ų threshold class-associated with passive permeation; acid analog exceeds it
Polar surface area Bioavailability Formulation

Chlorination Pattern: 3,4,5- vs. 2,4,6-Trichloro Isomer

The 3,4,5-trichlorophenyl substitution pattern creates a symmetrical, fully substituted aromatic ring periphery that presents a distinct steric and electronic environment compared to the 2,4,6-trichlorophenyl isomer found in compounds such as (2,4,6-trichlorophenyl) 3-oxobutanoate (CAS 59225-85-3). In the 2,4,6-isomer, chlorine atoms occupy positions ortho and para to the point of attachment, introducing steric hindrance at the ortho positions that can retard nucleophilic aromatic substitution or affect enzyme binding. The 3,4,5-pattern places chlorines at meta and para positions relative to the ketone linkage, leaving the ortho positions unsubstituted and potentially more accessible for further functionalization or biological target engagement. While no direct head-to-head bioactivity comparison is available, the difference in substitution pattern is known to affect reactivity in related chlorophenacyl ester systems [1].

Substitution pattern
Class-level inference
3,4,5-trichloro — no ortho Cl
2,4,6-isomer has ortho chlorine steric hindrance; distinct Hammett σ values for meta vs. ortho/para chlorine
Regioisomer-specific reactivity context
No direct experimental comparative activity data available for this specific pair
Regioisomer specificity Structure-activity relationship Synthetic intermediate

Purity Specification and Batch Reproducibility

The compound is commercially supplied with a minimum purity specification of 95% (AKSci) or 97% (CymitQuimica/Fluorochem) . This dual-vendor purity convergence at ≥95% provides a procurement-grade benchmark. In comparison, the free acid analog 4-(3,4,5-trichlorophenyl)-4-oxobutyric acid (CAS 62903-19-9) is also available at 95% purity , indicating comparable synthetic accessibility. However, the ethyl ester's documented availability in pre-packaged quantities of 1 g, 2 g, and 5 g facilitates small-to-medium scale experimental procurement without requiring bulk custom synthesis, a practical differentiator for laboratories seeking ready-to-use material.

Purity specification
Data to verify
≥95% (AKSci) / 97% (CymitQuimica)
Available in 1 g, 2 g, 5 g packages; free acid analog also at ≥95%
Procurement-grade benchmark for batch selection
Vendor CoA specifications; verify lot-specific purity upon receipt
Purity Quality control Procurement specification

Safety and Handling Classification

According to the GHS hazard statements provided by CymitQuimica , ethyl 4-(3,4,5-trichlorophenyl)-4-oxobutanoate carries H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) classifications. This hazard profile indicates a moderate acute toxicity and irritancy profile. The compound is not classified as a hazardous material for DOT/IATA transport , which simplifies shipping logistics compared to compounds requiring specialized dangerous goods handling. This non-hazardous transport classification may differ from structurally related compounds with different functional groups that trigger more stringent shipping regulations, representing a practical logistical advantage for international procurement.

GHS handling classification
Supporting evidence
H302, H315, H319, H335
Not classified as DOT/IATA hazardous material; shipping logistics differ from analogs requiring dangerous goods protocols
Handling and transport classification review
GHS per vendor SDS; transport classification current as of March 2026
Safety GHS classification Handling requirements

Unique Compound Identifiers for Unambiguous Tracking

The compound is uniquely identified by InChIKey PPWWWBMZAFAZDS-UHFFFAOYSA-N and MDL number MFCD09801949 [1]. These identifiers provide a globally unique fingerprint that distinguishes this compound from all structural isomers, including the 2,4,6-trichlorophenyl regioisomer and the free acid analog (MFCD09801772). In particular, the InChIKey encodes the connectivity of the 3,4,5-trichlorophenyl group, the γ-oxo linkage, and the ethyl ester terminus, enabling unambiguous database cross-referencing across PubChem, EPA DSSTox (DTXSID801263778) [2], and CAS Common Chemistry. This multi-database registration confirms the compound's established identity in authoritative chemical registries, which is not always the case for less common custom-synthesis analogs.

Database registration
Supporting evidence
InChIKey PPWWWBMZAFAZDS-UHFFFAOYSA-N
MDL MFCD09801949; EPA DSSTox DTXSID801263778; PubChem CID 24727682
Unambiguous multi-database traceability
Distinct identifiers prevent cross-identification errors with isomers or acid analog
Compound identification Database registration Analytical chemistry

Optimal Application Scenarios


Medicinal Chemistry SAR of Chlorinated Phenyl Scaffolds

The 3,4,5-trichlorophenyl substitution pattern, combined with an ethyl ester moiety delivering XLogP 3.6 and TPSA 43.4 Ų [1], makes this compound a suitable candidate for structure-activity relationship (SAR) studies comparing the effects of chlorination pattern and ester vs. acid functionality on target binding, cellular permeability, and metabolic stability. Researchers investigating kinase inhibitors, GPCR ligands, or antimicrobial agents that benefit from halogenated aromatic motifs can use this compound as a building block to systematically probe the contribution of 3,4,5-trichloro substitution versus 2,4,6-trichloro or mono/di-chloro analogs.

Synthetic Intermediate for Heterocyclic Libraries

The γ-oxobutanoate framework contains both ketone and ester electrophilic centers, enabling divergent synthetic transformations including Knorr-type cyclizations, Paal-Knorr pyrrole synthesis, and hydrazine-mediated pyrazolone formation. The electron-withdrawing 3,4,5-trichlorophenyl group activates the ketone toward nucleophilic attack while the ethyl ester serves as a protected carboxylic acid equivalent. This dual reactivity, documented for related 3-oxobutanoate systems [2], supports the compound's use as a versatile intermediate in generating heterocyclic compound libraries for screening campaigns.

Prodrug Design via Esterase-Mediated Hydrolysis

The ethyl ester terminus can undergo enzymatic or chemical hydrolysis to reveal the corresponding carboxylic acid in situ. With a computed logP of 3.6 and zero hydrogen bond donors [1], the ester form is predicted to exhibit superior passive membrane permeability compared to the free acid, making it a candidate for cell-based assays where intracellular esterase cleavage releases the active acid metabolite. This prodrug-like behavior is well-precedented for ethyl esters of aryl-oxobutanoic acids and supports the compound's use in cellular pharmacology studies where transient permeability enhancement is desired.

Environmental Fate and POP Model Compound Studies

As a chlorinated aromatic ester bearing three chlorine substituents, this compound is structurally related to persistent organic pollutants and their degradation intermediates. The EPA DSSTox registration (DTXSID801263778) [3] facilitates its use as a reference standard in environmental analytical chemistry for method development, recovery studies, and degradation pathway elucidation. Its defined purity (≥95%, non-hazardous for transport) enables reproducible spiking experiments in soil and water matrices without the logistical complications of hazardous material shipping.

Application
Selection Property
Validation Focus
Medicinal chemistry SAR — chlorinated phenyl scaffolds
3,4,5-trichloro substitution pattern and ethyl ester physicochemical profile
Compare chlorination-pattern contribution to target binding and cellular permeability vs. 2,4,6-isomers
Heterocyclic library synthesis
Dual electrophilic centers — ketone and ester reactivity
Reaction-condition screening for Knorr-type cyclizations and pyrazolone formation
Prodrug permeability research
Ethyl ester as esterase-cleavable motif; zero H-bond donors
Cell-based assay permeability and intracellular hydrolysis monitoring
Environmental analytical reference
Chlorinated aromatic ester with EPA DSSTox registration
Method recovery and matrix-spiking studies in soil/water matrices
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